Superior Antiproliferative Activity in MC38 and CT26 Colorectal Cancer Cells Compared to A2AAR/HDAC-IN-2
IHCH-3064 demonstrates over 2-fold greater antiproliferative potency than the comparator dual A2AR/HDAC inhibitor A2AAR/HDAC-IN-2 in murine colorectal cancer cell lines. In MC38 cells, the GI50 for IHCH-3064 is 6.2 µM compared to 12.61 µM for A2AAR/HDAC-IN-2, representing a 2.03-fold difference. In CT26 cells, the GI50 is 6.1 µM versus 12.16 µM, a 1.99-fold improvement [1].
| Evidence Dimension | Antiproliferative Activity (GI50) |
|---|---|
| Target Compound Data | 6.2 µM (MC38), 6.1 µM (CT26) |
| Comparator Or Baseline | A2AAR/HDAC-IN-2: 12.61 µM (MC38), 12.16 µM (CT26) |
| Quantified Difference | 2.03-fold lower GI50 in MC38 cells; 1.99-fold lower GI50 in CT26 cells |
| Conditions | 72-hour cell proliferation assay; 5 nM - 100 µM concentration range |
Why This Matters
For researchers, this 2-fold increase in potency means IHCH-3064 can achieve the same in vitro anti-cancer effect at a lower concentration, which may translate to improved in vivo efficacy and a more favorable safety margin.
- [1] Yan, W., Ling, L., Wu, Y., Yang, K., Liu, R., Zhang, J., Zhao, S., Zhong, G., Zhao, S., Jiang, H., Xie, C., & Cheng, J. (2021). Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents. Journal of Medicinal Chemistry, 64(22), 16573–16597. View Source
